molecular formula C21H18FN3 B2735643 N-[(3-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine CAS No. 618404-94-7

N-[(3-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

Cat. No. B2735643
CAS RN: 618404-94-7
M. Wt: 331.394
InChI Key: FLKMWFWTSZVEMZ-UHFFFAOYSA-N
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Description

N-[(3-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine, also known as Compound X, is a novel chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-[(3-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine X has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-[(3-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine X has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In neuroscience, N-[(3-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine X has been found to modulate the activity of certain neurotransmitters, suggesting its potential use as a therapeutic agent for neurological disorders such as depression and anxiety. In cancer research, N-[(3-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine X has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new anticancer drugs.

Mechanism of Action

The mechanism of action of N-[(3-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine X is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, N-[(3-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine X has been shown to interact with certain receptors in the brain, such as the serotonin and dopamine receptors, leading to changes in neurotransmitter activity. Additionally, N-[(3-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine X has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[(3-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine X has been shown to have various biochemical and physiological effects in cells and organisms. In particular, it has been found to modulate the expression of certain genes involved in inflammation, pain, and cancer cell growth. Additionally, N-[(3-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine X has been shown to have antioxidant properties, protecting cells from oxidative stress and damage.

Advantages and Limitations for Lab Experiments

N-[(3-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine X has several advantages for lab experiments, including its high purity and availability, as well as its well-established synthesis method. However, one limitation of N-[(3-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine X is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-[(3-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine X. One potential area of interest is the development of new drugs based on the structure of N-[(3-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine X, particularly for the treatment of pain, inflammation, and neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of N-[(3-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine X and its potential applications in cancer research. Finally, more research is needed to explore the potential advantages and limitations of N-[(3-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine X for lab experiments, particularly in the context of its solubility and stability.

Synthesis Methods

The synthesis of N-[(3-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine X involves a series of chemical reactions, including the condensation of 3-fluorobenzylamine and 2-methylindole-3-carboxaldehyde to form an imine intermediate, followed by reduction with sodium borohydride to yield the final product. This synthesis method has been optimized to achieve high yields and purity, making N-[(3-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine X a readily available compound for scientific research.

properties

IUPAC Name

N-[(3-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3/c1-14-20(17-9-2-3-10-18(17)24-14)21(15-7-6-8-16(22)13-15)25-19-11-4-5-12-23-19/h2-13,21,24H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKMWFWTSZVEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC(=CC=C3)F)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

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